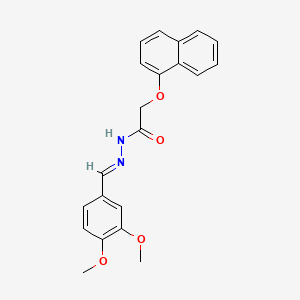

![molecular formula C19H33N3O2 B5540640 2-allyl-9-{3-[ethyl(methyl)amino]-2-methylpropanoyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540640.png)

2-allyl-9-{3-[ethyl(methyl)amino]-2-methylpropanoyl}-2,9-diazaspiro[5.5]undecan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, including compounds similar to our molecule of interest, involves innovative methods such as spirocyclization of pyridine substrates and intramolecular Michael addition reactions. For instance, the construction of 3,9-diazaspiro[5.5]undecane derivatives can be easily achieved via intramolecular spirocyclization of 4-substituted pyridines, involving the in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The structural elucidation of diazaspiro[5.5]undecane derivatives is predominantly accomplished through advanced spectroscopic methods such as NMR and X-ray crystallography. These techniques confirm the unique spirocyclic architecture and help in understanding the molecular interactions within the compounds. For example, a methodology developed for the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones provided insights into their molecular structure mainly elucidated by NMR and X-ray crystallographic techniques, revealing that the cyclohexanone unit often prefers a chair conformation (Islam et al., 2017).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives engage in various chemical reactions, displaying a wide range of reactivity due to their functional groups. For instance, the synthesis of ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives from barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate via a one-pot, multi-component reaction showcases the compound's reactivity and the influence of trifluoromethyl groups on its chemical properties (Li et al., 2014).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting point, and crystalline structure, are critical for their practical applications. These properties are influenced by the molecule's specific substituents and structural conformation. The intermolecular hydrogen bonding and π–π stacking interactions are significant factors affecting the crystalline structure and solubility of these compounds (Aggarwal et al., 2014).

Chemical Properties Analysis

The chemical properties of 2-allyl-9-{3-[ethyl(methyl)amino]-2-methylpropanoyl}-2,9-diazaspiro[5.5]undecan-3-one and related derivatives, including reactivity towards various reagents, stability under different conditions, and potential for functionalization, are pivotal for understanding their utility in scientific research. The presence of functional groups such as esters, amides, and ethers within these molecules contributes to their diverse chemical behavior, enabling a broad spectrum of chemical transformations and applications (Yang et al., 2008).

Wissenschaftliche Forschungsanwendungen

Catalyst-Free Synthesis of Spiro Heterocycles

- The compound has been utilized in the efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles. This process involves a double Michael addition reaction of 1,5-diaryl-1,4-pentadien-3-one with active methylene compounds like N,N-dimethyl barbituric acid in ethylene glycol at 100 °C. This method yields high purity compounds within a short time and has been confirmed by X-ray analysis (Aggarwal, Vij, & Khurana, 2014).

CCR8 Antagonists for Respiratory Diseases

- Derivatives of this compound have been claimed as CCR8 antagonists, useful in treating chemokine-mediated diseases, especially respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Dr Peter Norman, 2007).

Microwave-Assisted Solid-Phase Synthesis

- The compound is significant in the microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles. This process relies on the direct annulation of primary amines with resin-bound bismesylates, highlighting the importance of alpha-methyl benzyl carbamate resin linker (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).

Synthesis of Spirocyclic Compounds for Drug Discovery

- Inspired by bioactive natural products, novel spiro scaffolds have been synthesized, which are significant for drug discovery. The synthesis involves robust methods and provides ready-to-use building blocks for lead generation libraries (Jenkins et al., 2009).

Photophysical Studies and TDDFT Calculations

- The compound has been synthesized for photophysical studies and solvatochromic analysis. TDDFT (Time-Dependent Density Functional Theory) calculations have been used for understanding the solvent effect on photophysical behavior and spectral properties (Aggarwal & Khurana, 2015).

Enantioselective Total Syntheses of Alkaloids

- Enantioselective total syntheses of naturally occurring alkaloids have been achieved using this compound, highlighting its importance in organic chemistry and pharmacology (Pandey, Kumara, Burugu, & Puranik, 2011).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

9-[3-[ethyl(methyl)amino]-2-methylpropanoyl]-2-prop-2-enyl-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33N3O2/c1-5-11-22-15-19(8-7-17(22)23)9-12-21(13-10-19)18(24)16(3)14-20(4)6-2/h5,16H,1,6-15H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNLPUCYPDMTIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CC(C)C(=O)N1CCC2(CCC(=O)N(C2)CC=C)CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Allyl-9-{3-[ethyl(methyl)amino]-2-methylpropanoyl}-2,9-diazaspiro[5.5]undecan-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-phenylethanone](/img/structure/B5540559.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide](/img/structure/B5540563.png)

![N-[1-(2,5-difluorophenyl)cyclopropyl]-3-(2,5-dioxo-4-imidazolidinyl)propanamide](/img/structure/B5540570.png)

![N-[1-(4-ethylphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5540578.png)

![3-methyl-1-{[2-(1-piperidinyl)ethyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5540598.png)

![8-glycyl-3-{2-[methyl(2-phenylethyl)amino]ethyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5540599.png)

![(3aR*,6S*)-2-(2-methoxyethyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5540608.png)

![N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5540617.png)

![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5540645.png)

![N-methyl-N-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5540649.png)

![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5540662.png)

![4-[(4-bromobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5540668.png)

![9-(5-acetylpyridin-2-yl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540675.png)